

Application Notes: Measuring Apoptosis with (Asp)2-Rhodamine 110 Using Flow Cytometry

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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B15589680

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Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or infected cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. **(Asp)2-Rhodamine 110**, also known as D2R, is a highly sensitive and specific substrate for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7, in living cells. This cell-permeant substrate is initially non-fluorescent. In apoptotic cells, activated caspases cleave the aspartic acid residues, releasing the highly fluorescent Rhodamine 110 (R110). The resulting green fluorescence can be readily quantified on a single-cell basis using flow cytometry, making it a powerful tool for studying apoptosis in various research and drug development applications.

Principle of the Assay

The **(Asp)2-Rhodamine 110** assay is based on the enzymatic activity of caspases. In healthy, non-apoptotic cells, **(Asp)2-Rhodamine 110** remains intact and non-fluorescent. Upon the induction of apoptosis, initiator caspases (e.g., caspase-8, caspase-9) are activated, which in turn cleave and activate executioner caspases (caspase-3 and -7). These active executioner caspases recognize and cleave the aspartate residues of **(Asp)2-Rhodamine 110**. This cleavage releases the fluorescent Rhodamine 110, which emits a bright green signal upon excitation. The intensity of the green fluorescence is directly proportional to the amount of active caspase-3 and -7 in the cell.

Data Presentation

The following tables provide representative quantitative data from flow cytometry-based caspase assays using a Rhodamine 110-based substrate.

Table 1: Dose-Dependent Caspase Activation in Jurkat Cells

Treatment (Staurosporine Concentration)	Percentage of Apoptotic Cells (R110 Positive)
0 μ M (Untreated Control)	5%
0.5 μ M	25%
1.0 μ M	60%
2.0 μ M	85%
1.0 μ M + Z-VAD-FMK (Pan-caspase inhibitor)	8%

Jurkat cells were treated with varying concentrations of staurosporine for 4 hours to induce apoptosis. Z-VAD-FMK is a pan-caspase inhibitor used as a negative control.

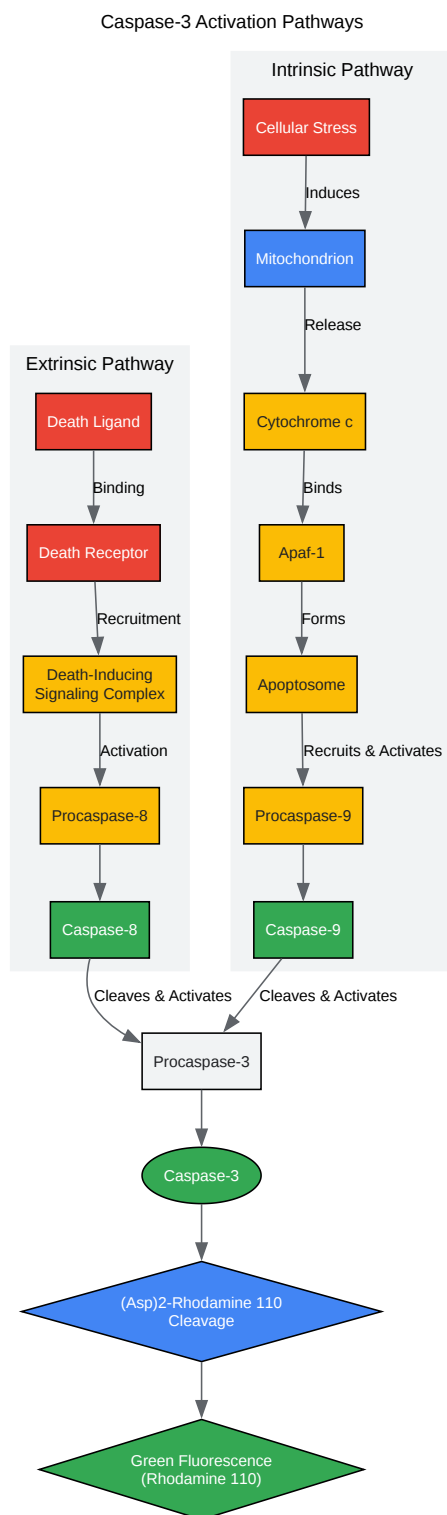
Table 2: Time Course of Caspase Activation^[1]

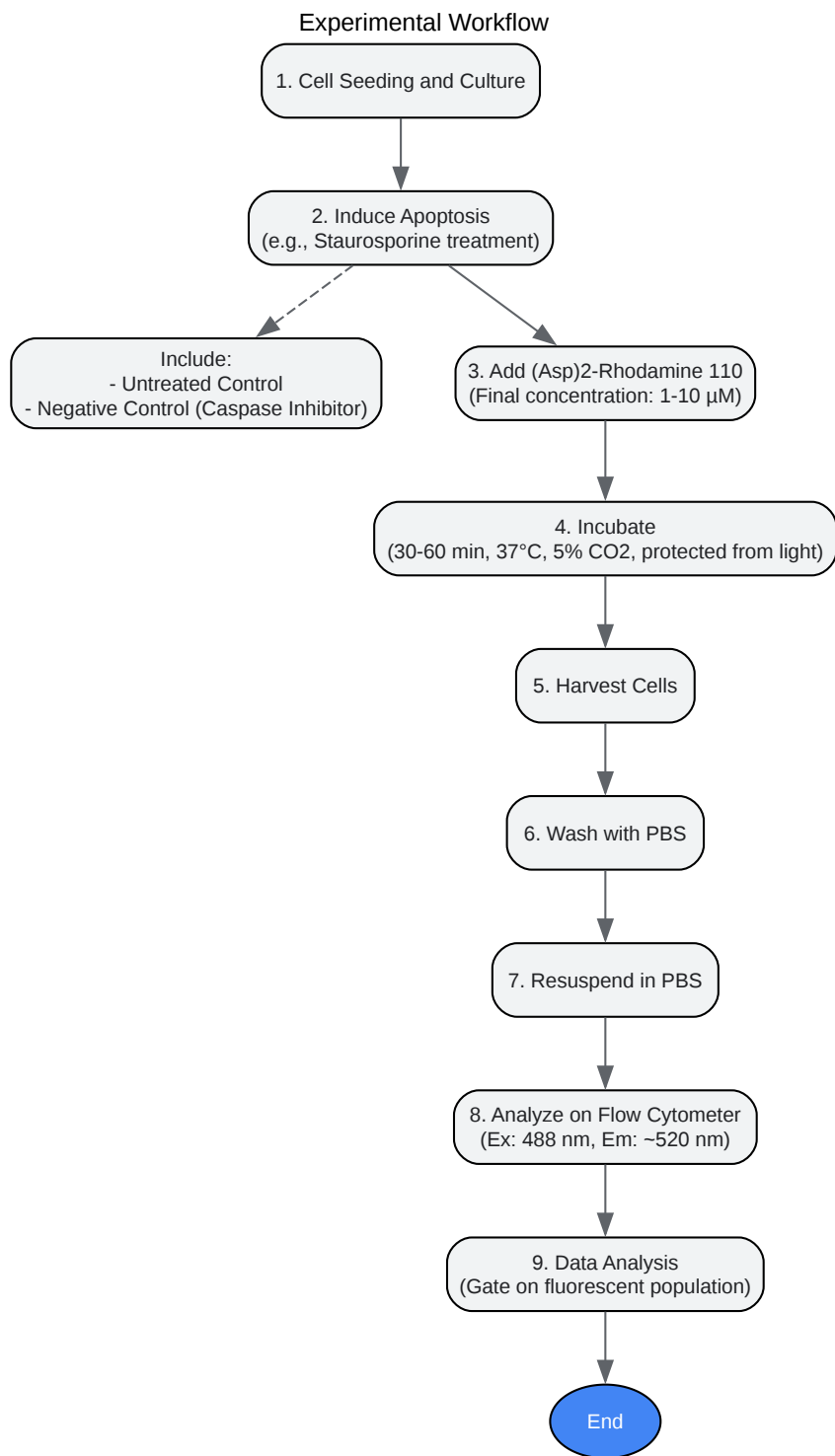
Time after Staurosporine Treatment (hours)	Mean Fluorescence Intensity (MFI)	Fold Change in MFI (vs. 0 hours)
0	120	1.0
1	250	2.1
2	780	6.5
4	1500	12.5
6	1350	11.3

Jurkat cells were treated with 1 μ M staurosporine, and caspase activity was measured at different time points.^[1]

Signaling Pathway

The activation of caspase-3, the primary target of **(Asp)2-Rhodamine 110**, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.





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References

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